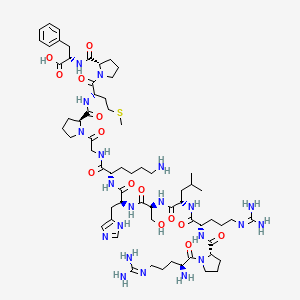

N-(2-羟基-2-甲基-4-苯基丁基)-2,5-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves reactions with benzoyl chloride or benzoic acid with various amines or alcohols. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . This suggests that a similar approach could be used for synthesizing the compound , possibly by using an appropriate hydroxyalkylamine with a suitably substituted benzoyl chloride or benzoic acid.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups. X-ray diffraction methods have been used to determine the structure of these compounds, revealing that they are not always planar and can be divided into different planar regions . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions in biological systems.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. For example, N-allylbenzamide can participate in a hydroxyalkylation-initiated radical cyclization to form isoquinolinone derivatives . N,N-dimethylbenzamide diethylmercaptole can react with active methylene compounds, amines, and heavy metal salts to form various heterocyclic compounds and dehydrated products . These studies demonstrate the reactivity of the benzamide moiety and its potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide nitrogen. For instance, the stability of N-(hydroxymethyl) compounds is affected by substitution at the 4-position of the phenyl ring and on the nitrogen atom . Spectroscopic methods such as FT-IR, 1H, and 13C NMR are commonly used to characterize these compounds . Additionally, the antimicrobial activity of these compounds can be significant, as seen in the case of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, which showed better activity against certain bacteria compared to standard drugs .

科学研究应用

代谢途径和生化药理学

苯甲酰胺的微粒体脱甲基:研究探索了大鼠肝微粒体对 N,N-二甲基苯甲酰胺的代谢,重点探讨了 N-甲基苯甲酰胺和甲醛的形成。该反应通过形成中间产物 N-羟甲基-N-甲基苯甲酰胺进行,揭示了类似化合物代谢中涉及的生化途径 (Constantino、Rosa 和 Iley,1992)。

药理潜力和化学分析

癌症治疗的 HDAC 抑制剂:一项对从曲古抑菌素 A 结构设计而来的 N-酰基腙衍生物的研究揭示了对组蛋白脱乙酰酶 (HDAC) 6/8 的有效抑制,表明结构类似的化合物在癌症的分子治疗中具有潜力 (Rodrigues 等人,2016)。

化学合成和用途

化学氧化研究:苯甲酰胺衍生物的氧化行为已经过研究,揭示了苯甲酰胺结构的化学反应性和潜在修饰,用于各种应用。这项研究可以为修改 N-(2-羟基-2-甲基-4-苯基丁基)-2,5-二甲基苯甲酰胺等化合物以用于特定用途提供策略 (Adolphe-Pierre 等人,1998)。

抗惊厥活性和药物代谢

抗惊厥特性和代谢见解:对苯甲酰胺衍生物的研究显示出显着的抗惊厥活性,以及对其在动物模型中的代谢和药代动力学的详细分析。这项研究为理解苯甲酰胺化合物中的结构变化如何影响其生物活性和代谢提供了基础 (Maurizis 等人,1997)。

生物传感器应用

生物传感器的开发:对用于电催化测定谷胱甘肽和吡罗昔康的修饰电极的研究,引入了苯甲酰胺衍生物在生物传感器和分析技术开发中发挥作用的可能性 (Karimi-Maleh 等人,2014)。

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-15-9-10-16(2)18(13-15)19(22)21-14-20(3,23)12-11-17-7-5-4-6-8-17/h4-10,13,23H,11-12,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXDNRQIKFYRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

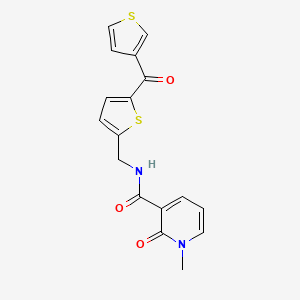

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

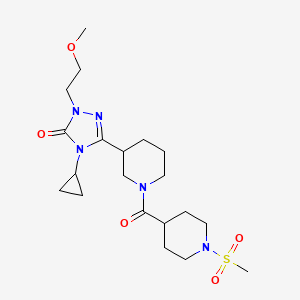

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)